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Compound of Interest

Compound Name: 8-Fluoroisoquinoline

Cat. No.: B092601

An In-depth Technical Guide to 8-Fluoroisoquinoline

This technical guide provides a comprehensive overview of 8-Fluoroisoquinoline, including its
chemical identity, physicochemical properties, synthesis, and potential biological significance.
The information is intended for researchers, scientists, and professionals in the field of drug
development.

~hemical Identi

Identifier Value

IUPAC Name 8-fluoroisoquinoline[1]

CAS Number 1075-00-9[1][2]

Molecular Formula CoHeFN[1][2]

Molecular Weight 147.15 g/mol [2][3]

Canonical SMILES C1=CC2=C(C=NC=C2)C(=C1)F[1]

InChl Key AAQUCBIWXJSBEU-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 8-
Fluoroisoquinoline.
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Property Value Source
XLogP3 2.2 PubChem|[3]
Hydrogen Bond Donor Count 0 PubChem][3]
Hydrogen Bond Acceptor

Count 1 PubChem][3]
Rotatable Bond Count 0 PubChem][3]
Exact Mass 147.048427358 Da PubChem|[3]
Monoisotopic Mass 147.048427358 Da PubChem|[3]
Topological Polar Surface Area  12.9 A2 PubChem][3]
Heavy Atom Count 11 PubChem|[3]

Synthesis and Experimental Protocols

A key intermediate for the synthesis of various 8-fluoroisoquinoline derivatives is 8-fluoro-3,4-
dihydroisoquinoline. A detailed experimental protocol for its synthesis is provided below.[2][4]

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline (23)

Experimental Protocol:

To a vigorously stirred mixture of 8-fluoro-3,4-dihydroisoquinoline hydrochloride monohydrate
(5.89 g, 28.9 mmol) in dichloromethane (100 mL) and water (50 mL), an aqueous solution of
sodium carbonate (10%, 20 mL) was added. The layers were separated, and the aqueous layer
was extracted with dichloromethane (3 x 25 mL). The combined organic layers were washed
with water (2 x 50 mL) and brine (50 mL) and then dried over MgSOa. The solvent was
evaporated under reduced pressure to yield 8-fluoro-3,4-dihydroisoquinoline (3.99 g, 93%) as a
pale brown oil.[4]

Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (30)

Experimental Protocol:
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Sodium borohydride (153 mg, 4.04 mmol) was added to a solution of 8-fluoro-3,4-
dihydroisoquinoline (502 mg, 3.37 mmol) in methanol (10 mL), and the reaction mixture was
cooled in an ice/water bath. After stirring for 1 hour at room temperature, water (5 mL) was
added, and the resulting mixture was extracted with dichloromethane (3 x 8 mL). The combined
organic layers were dried over MgSOa4 and evaporated to afford the title compound (478 mg,
94%) as a yellow oil.[4]

Spectroscopic Data for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (30):
o IR (film): v = 3299, 1463, 1241 cm~1[4]

e 19F-NMR (564.7 MHz, CDCls): & = -113.1 (dd, JFH = 8.8, 5.7 Hz)[4]

Synthesis Workflow

The following diagram illustrates the synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline from
its hydrochloride salt precursor.

Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
8-Fluoro-3,4-dihydroisoquinoline
hydrochloride monohydrate

Na2C0O3, CH2Cl2/H20

G—FIuoro-3,4-dihydroisoquinolina

NaBH4, MeOH

G-FIuoro-l,2,3,4-tetrahydroisoquinolina

Click to download full resolution via product page

Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline.
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Biological Activity and Signaling Pathways

While extensive biological data for 8-fluoroisoquinoline itself is limited in the public domain,
its derivatives have shown potential as therapeutic agents, particularly as inhibitors of Rho-
associated coiled-coil containing protein kinase (ROCK).

ROCK Inhibition

8-Fluoroisoquinoline-5-sulfonamide, a derivative of 8-fluoroisoquinoline, is suggested to be
a potent ROCK inhibitor. The ROCK signaling pathway is a critical regulator of various cellular
processes, and its inhibition has shown therapeutic promise in a range of diseases.

Proposed In Vivo Validation Workflow for a Novel ROCK
Inhibitor

The following diagram outlines a typical workflow for the in vivo validation of a novel ROCK
inhibitor like an 8-fluoroisoquinoline derivative.
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In Vivo Validation Workflow for a ROCK Inhibitor

Disease Model Induction
(e.g., Alzheimer's, Myocardial I/R)

Treatment Administration
(8-Fluoroisoquinoline derivative, Vehicle, Positive Control)

Behavioral/Functional Assessment

(e.g., Morris Water Maze, Echocardiography)

Biochemical/Histological Analysis
(e.g., Western Blot, Immunohistochemistry)

Data Analysis and Interpretation

Click to download full resolution via product page

In Vivo Validation Workflow for a ROCK Inhibitor.

Rho-Kinase (ROCK) Signaling Pathway

The therapeutic effects of 8-fluoroisoquinoline-based ROCK inhibitors are anticipated to be
mediated through the inhibition of the Rho/ROCK signaling pathway.
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Rho-Kinase (ROCK) Signaling Pathway
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Proposed mechanism of action via ROCK inhibition.

Potential Applications

Derivatives of 8-fluoroisoquinoline are being investigated as potential drug candidates for the
central nervous system.[2] The introduction of a fluorine atom at the 8-position can significantly
influence the physicochemical and biological properties of the isoquinoline scaffold, potentially
enhancing membrane permeability and metabolic stability. Further research into the synthesis

and biological evaluation of novel 8-fluoroisoquinoline derivatives is warranted to explore

their full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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